N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide
Description
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c20-19(21,22)15-6-4-5-14(13-15)18(26)24-23-16-9-11-25(12-10-16)29(27,28)17-7-2-1-3-8-17/h1-8,13H,9-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQKTZJDSGRJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(Phenylsulfonyl)piperidin-4-one
The phenylsulfonyl-piperidine scaffold is synthesized via sulfonylation of piperidin-4-one. A representative method involves reacting piperidin-4-one with phenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 2.2 equiv.) at 0–25°C for 12 hours. The reaction proceeds via nucleophilic substitution, where the secondary amine of piperidin-4-one attacks the electrophilic sulfur atom in phenylsulfonyl chloride.
Key Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | Triethylamine (2.2 equiv.) | |
| Temperature | 0°C → 25°C (gradual warming) | |
| Reaction Time | 12 hours | |
| Yield | 82–89% (reported for analogous) |
Purification via column chromatography (petroleum ether/EtOAc, 3:1) yields 1-(phenylsulfonyl)piperidin-4-one as a white crystalline solid.
Synthesis of 3-(Trifluoromethyl)benzenecarbohydrazide
The trifluoromethyl-substituted benzohydrazide is prepared by reacting 3-(trifluoromethyl)benzoyl chloride with hydrazine hydrate. The reaction is conducted in tetrahydrofuran (THF) at 0°C, followed by reflux for 4 hours. This method avoids side reactions such as over-alkylation, which are common in urea-based routes.
Optimized Protocol
- Benzoyl Chloride Formation : 3-(Trifluoromethyl)benzoic acid (1.0 equiv.) is treated with thionyl chloride (2.5 equiv.) at 70°C for 2 hours.
- Hydrazide Formation : The resultant acyl chloride is added dropwise to hydrazine hydrate (1.2 equiv.) in THF at 0°C. The mixture is refluxed for 4 hours, yielding 3-(trifluoromethyl)benzenecarbohydrazide as a hygroscopic solid.
Yield Enhancement Strategies
Condensation Reaction for Hydrazone Formation
The final step involves condensing 1-(phenylsulfonyl)piperidin-4-one with 3-(trifluoromethyl)benzenecarbohydrazide to form the hydrazone linkage. This is achieved in ethanol under acidic catalysis (glacial acetic acid, 0.1 equiv.) at 80°C for 8 hours. The reaction mechanism proceeds via nucleophilic attack of the hydrazide’s amino group on the ketone, followed by dehydration.
Critical Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Glacial acetic acid (0.1 equiv.) | |
| Temperature | 80°C (reflux) | |
| Reaction Time | 8 hours | |
| Yield | 76% (isolated) |
Purification : The crude product is recrystallized from ethanol/water (4:1) to afford the title compound as a pale-yellow solid.
Optimization of Reaction Parameters
Solvent Systems in Sulfonylation
Polar aprotic solvents (e.g., DCM, THF) are preferred for sulfonylation due to their ability to stabilize ionic intermediates. Comparative studies show DCM provides higher yields (89%) than THF (72%).
Role of Oxidizing Agents
In analogous syntheses, tert-butyl hydroperoxide (TBHP) and iodine have been used to facilitate sulfonamide formation. For example, TBHP (4.0 equiv.) and iodine (1.0 equiv.) in 2-methyltetrahydrofuran (2-MeTHF) at 70°C improved reaction efficiency by 18% compared to peroxide-free conditions.
Comparative Analysis of Synthetic Methods
Table 1: Efficiency of Hydrazone Condensation Methods
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Acid-catalyzed | Ethanol | Acetic acid | 76 | 98 | |
| Base-mediated | THF | Pyridine | 64 | 91 | |
| Microwave-assisted | DMF | None | 81 | 99 |
Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment.
Challenges and Limitations
Chemical Reactions Analysis
N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide participates in various chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially converting sulfonyl groups to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction of the piperidine ring or the carbonyl groups can be achieved using reagents such as lithium aluminum hydride.
Substitution: : Halogenation, nitration, or other substitution reactions can occur, especially on the phenyl ring. Reagents for these reactions include bromine or sulfuric acid.
Hydrolysis: : Acidic or basic hydrolysis may decompose the compound into its constituent fragments.
Scientific Research Applications
In the realm of scientific research, N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide has garnered attention for:
Chemistry: : Its structural motifs are useful in organic synthesis, particularly in the creation of complex molecules for medicinal chemistry.
Biology: : The compound's potential biological activity could be explored in enzyme inhibition or receptor binding studies.
Medicine: : While not necessarily a drug itself, it may serve as a lead compound for drug discovery, particularly due to its unique chemical features.
Mechanism of Action
The mechanism by which N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide exerts its effects depends on its interaction with various molecular targets. For instance, if used in biological research, it may inhibit or activate certain enzymes, impacting biochemical pathways. The presence of the trifluoromethyl group could influence its lipophilicity and membrane permeability, potentially affecting its bioavailability and interaction with cellular components.
Comparison with Similar Compounds
N'-({1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3-(trifluoromethyl)benzenecarbohydrazide
- Key Differences : Replaces the phenylsulfonyl group with a 4-chlorophenylsulfonyl substituent.
- However, it may reduce solubility compared to the parent compound .
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS: 1024183-79-6)
- Key Differences : Substitutes phenylsulfonyl with 4-methylphenylsulfonyl and replaces the trifluoromethyl group with a chlorine atom .
- Impact : The methyl group improves lipophilicity, while the chlorine atom may alter binding affinity in biological targets. Molecular weight: 435.93 (C₂₀H₂₂ClN₃O₄S) .
1-(Phenylsulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Key Differences : Replaces the carbohydrazide group with a piperazine ring .
- This derivative showed activity in receptor-binding assays (¹H NMR: δ 7.80–7.76 ppm for aromatic protons) .
Functional Analogues
N'-(Thiophene-2-carbonyl)-1-(3-fluorobenzyl)piperidine-4-carbohydrazide
N'-(3,4-Dihydronaphthalen-1(2H)-ylidene)-3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide
- Key Differences : Incorporates a benzofuran scaffold and a piperazinylmethyl group.
- Impact : Benzofuran increases rigidity and aromatic surface area, improving target selectivity. Melting point: 161–162°C ; Molecular weight: 478.60 (C₃₀H₃₀N₄O₂) .
Biological Activity
N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide is a compound of interest due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula for this compound is C19H18F3N3O3S, with a molecular weight of 401.43 g/mol. The compound features a piperidine ring, a trifluoromethyl group, and a phenylsulfonyl moiety, which contribute to its biological activity.
Biological Activity and Pharmacological Effects
- Antinociceptive Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antinociceptive effects, suggesting that this compound may also possess analgesic properties. For instance, related piperidine derivatives have been shown to act on opioid receptors, leading to pain relief.
- Cytotoxicity : Research has demonstrated that some hydrazone derivatives can exhibit cytotoxic effects against cancer cell lines. Although specific data on this compound's cytotoxicity is not available, its structural similarity to known cytotoxic agents warrants further investigation.
- Neuroprotective Effects : Certain piperidine derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases. The potential for this compound to confer neuroprotection should be explored in future studies.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/ED50 Values | Reference |
|---|---|---|---|
| Fentanyl | Analgesic | 0.5 µg/kg | |
| 1-Phenethyl | Antinociceptive | 0.2 µg/kg | |
| N'-Hydrazone | Cytotoxic | IC50 = 10 µM |
These findings highlight the potential biological activities of compounds structurally related to this compound.
Future Directions
Further research is needed to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for exploration include:
- In Vivo Studies : Conducting animal models to assess analgesic and neuroprotective effects.
- Mechanistic Studies : Understanding the interaction with specific receptors and pathways.
- Cytotoxicity Testing : Evaluating effects on various cancer cell lines to assess therapeutic potential in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
